molecular formula C8H13N2O2+ B1262657 Pyridoxaminium(1+)

Pyridoxaminium(1+)

Cat. No.: B1262657
M. Wt: 169.2 g/mol
InChI Key: NHZMQXZHNVQTQA-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Pyridoxaminium(1+) is the protonated form of pyridoxamine, a vital member of the vitamin B6 family. It features a pyridine ring substituted with aminomethyl, hydroxyl, and hydroxymethyl groups, with a +1 charge localized on the nitrogen atom in the pyridine ring under physiological conditions . This compound plays a critical role in enzymatic processes, particularly in amino acid metabolism, where it acts as a cofactor in transamination and decarboxylation reactions. Pyridoxaminium(1+) is often stabilized as a salt, such as pyridoxamine 5-(dihydrogen phosphate) hydrochloride, which enhances its solubility and bioavailability in pharmaceutical applications .

Properties

Molecular Formula

C8H13N2O2+

Molecular Weight

169.2 g/mol

IUPAC Name

[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylazanium

InChI

InChI=1S/C8H12N2O2/c1-5-8(12)7(2-9)6(4-11)3-10-5/h3,11-12H,2,4,9H2,1H3/p+1

InChI Key

NHZMQXZHNVQTQA-UHFFFAOYSA-O

SMILES

CC1=NC=C(C(=C1O)C[NH3+])CO

Canonical SMILES

CC1=NC=C(C(=C1O)C[NH3+])CO

Origin of Product

United States

Comparison with Similar Compounds

Structural Differences

Compound Functional Group at C4 Charge State Phosphate Derivative
Pyridoxaminium(1+) -CH2NH2 +1 (protonated N) Pyridoxamine 5'-phosphate
Pyridoxine -CH2OH Neutral Pyridoxine 5'-phosphate
Pyridoxal -CHO Neutral (pH < 7) Pyridoxal 5'-phosphate (active coenzyme)

Key Notes:

  • The C4 functional group dictates biochemical roles: Pyridoxaminium(1+) participates in amine transfer, while pyridoxal 5'-phosphate is a primary coenzyme in decarboxylation .
  • Charge states influence solubility; pyridoxaminium(1+) salts (e.g., hydrochloride) exhibit higher aqueous solubility than neutral pyridoxine .

Physicochemical Properties

Data from analytical studies (e.g., HPLC, mass spectrometry) highlight differences in stability and spectral characteristics:

  • Stability : Pyridoxaminium(1+) is less prone to photodegradation than pyridoxal, which readily oxidizes under light .
  • pKa Values: The protonated nitrogen in pyridoxaminium(1+) (pKa ~5.0) contrasts with pyridoxine’s phenolic -OH (pKa ~10.0), affecting pH-dependent reactivity .
  • Solubility : Pyridoxaminium(1+) hydrochloride has a solubility of >50 mg/mL in water, outperforming pyridoxal phosphate (~5 mg/mL) .

Functional and Pharmacological Roles

  • Enzymatic Cofactors : Pyridoxal 5'-phosphate is the dominant coenzyme, whereas pyridoxaminium(1+) derivatives are transient intermediates in transaminase pathways .
  • Therapeutic Use : Pyridoxamine (a precursor to pyridoxaminium(1+)) is studied for inhibiting advanced glycation end-products (AGEs), unlike pyridoxine, which primarily addresses vitamin B6 deficiency .

Analytical and Comparative Methodologies

Recent advancements in analytical techniques, such as the method validated by Frontiers in Medicine (2021), enable precise differentiation of B6 vitamers. Key findings include:

  • Chromatographic Separation : Pyridoxaminium(1+) exhibits a retention time of 8.2 min under optimized HPLC conditions, distinct from pyridoxal (6.5 min) and pyridoxine (7.8 min) .
  • Meta-Analysis Frameworks : Comparative studies employ relative difference metrics for dichotomous outcomes (e.g., bioavailability), though inconsistencies in protocol adherence require careful justification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridoxaminium(1+)
Reactant of Route 2
Pyridoxaminium(1+)

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